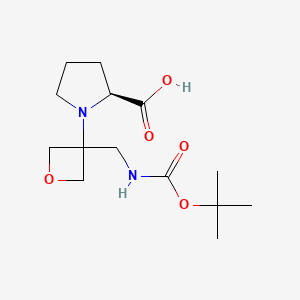
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxetane ring, a tert-butoxycarbonyl (Boc) protected amino group, and an L-proline moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline typically involves multiple steps. One common route starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino group is then reacted with an oxetane derivative to form the desired compound. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline exerts its effects depends on the specific application. In chemical reactions, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further reactions. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives.
相似化合物的比较
Similar Compounds
- (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
- (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)ethanol
Uniqueness
Compared to similar compounds, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline stands out due to the presence of the L-proline moiety. This adds a chiral center to the molecule, which can influence its reactivity and interactions with other molecules. The combination of the oxetane ring and the Boc-protected amino group also provides unique opportunities for chemical modifications.
属性
IUPAC Name |
(2S)-1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-7-14(8-20-9-14)16-6-4-5-10(16)11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZHDPGSZWDMND-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














